![molecular formula C20H16N6 B12211497 3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyr imidine](/img/structure/B12211497.png)
3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyr imidine
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Overview
Description
3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate hydrazine derivatives with 3,5-dimethylphenyl and phenyl-substituted aldehydes, followed by cyclization reactions under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl and dimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Medicine: Explored for its anti-cancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the active site of CDK2, where the compound binds and prevents the phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Triazolo[1,5-c]pyrimidine: Known for their role as adenosine receptor antagonists.
Uniqueness
3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine stands out due to its dual activity as a CDK2 inhibitor and its potential for inducing apoptosis in cancer cells. This dual functionality makes it a promising candidate for further research and development in cancer therapy .
Biological Activity
3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core with specific substitutions that influence its biological activity. The molecular formula is C21H18N6 with a molecular weight of approximately 354.4 g/mol.
Biological Activity Overview
Research indicates that derivatives of triazolo[4,3-e]pyrimidines exhibit a range of biological activities including:
- Antitumor Activity : Several studies have demonstrated the antiproliferative effects of related compounds against various cancer cell lines.
- Antimicrobial Properties : Triazolo derivatives have shown significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some compounds within this class have been evaluated for their anti-inflammatory potential.
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of triazolo[4,3-e]pyrimidine derivatives. For instance:
- A study evaluated the activity of synthesized triazolo compounds against breast cancer cell lines MDA-MB-231 and MCF-7 using the MTT assay. Compounds exhibited IC50 values as low as 17.83 μM and 19.73 μM respectively, indicating potent antitumor activity compared to standard chemotherapy agents like Cisplatin .
Table 1: Antitumor Activity of Triazolo Derivatives
Antimicrobial Activity
Triazolo derivatives have also been investigated for their antimicrobial properties:
- A comprehensive review noted that various triazolopyrimidine derivatives possess significant antibacterial and antifungal activities. These compounds are being explored as potential alternatives to conventional antibiotics due to rising resistance .
The biological activity of 3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : By binding to specific receptors, it can influence signal transduction pathways crucial for cellular responses.
Case Studies
- Antitumor Evaluation : A recent study focused on the synthesis and biological evaluation of new triazolopyrimidine derivatives showed promising results in inhibiting tumor growth in vitro. The mechanism involved apoptosis induction in treated cancer cells .
- Antimicrobial Screening : Another research effort highlighted the synthesis of novel triazolopyrimidine derivatives that demonstrated enhanced antibacterial activity against resistant strains of bacteria compared to existing antibiotics .
Properties
Molecular Formula |
C20H16N6 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
10-(3,5-dimethylphenyl)-5-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H16N6/c1-13-8-14(2)10-16(9-13)26-19-17(11-22-26)20-24-23-18(25(20)12-21-19)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
HVWJIGOQEOSYFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5)C |
Origin of Product |
United States |
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